

Comparative Pharmacokinetics of SHEN26 and its Active Metabolite SHEN26-69-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHEN26

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This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational antiviral agent **SHEN26** and its active metabolite, **SHEN26-69-0**. The data presented is based on a Phase I randomized, double-blind, placebo-controlled clinical trial in healthy subjects.

SHEN26 is an orally administered prodrug that is rapidly and extensively converted to its active form, **SHEN26-69-0**.^{[1][2][3]} This active metabolite is responsible for the antiviral activity of the drug.^{[4][5]} Understanding the pharmacokinetic properties of both the prodrug and its active metabolite is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.

Quantitative Pharmacokinetic Data

Following oral administration, **SHEN26** itself was not detectable in the plasma of study participants, indicating a rapid and complete conversion to its active metabolite, **SHEN26-69-0**.^[3] Therefore, the pharmacokinetic analysis focuses on the parameters of **SHEN26-69-0**.

Single Ascending Dose (SAD) Study

The pharmacokinetic parameters of **SHEN26-69-0** were evaluated after single oral doses of **SHEN26** ranging from 50 mg to 800 mg under fasting conditions.

Table 1: Pharmacokinetic Parameters of **SHEN26-69-0** After Single Oral Doses of **SHEN26** in Healthy Fasted Subjects

Dose of SHEN26	AUC _{0-t} (h·ng/mL)	AUC _{0-inf} (h·ng/mL)	C _{max} (ng/mL)	T _{max} (h)	t _{1/2} (h)
50 mg	2135.53	2256.03	313.5	1.25	4.35
200 mg	8263.18	8712.98	1056	2.00	4.47
400 mg	8979.94	9592.54	1123	2.01	4.88
800 mg	10567.11	11243.67	1135	3.98	5.23

Data sourced from the Phase I clinical trial publication. AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-inf}: Area under the plasma concentration-time curve from time zero to infinity; C_{max}: Maximum observed plasma concentration; T_{max}: Time to reach C_{max}; t_{1/2}: Elimination half-life.

In the single ascending-dose study, the exposure to the active metabolite **SHEN26**-69-0, as measured by Cmax and AUC, increased in a roughly dose-proportional manner for doses between 50 mg and 400 mg.[1][2][3]

Multiple Ascending Dose (MAD) Study

The impact of repeated dosing on the pharmacokinetics of **SHEN26**-69-0 was assessed in a multiple ascending-dose study.

Table 2: Pharmacokinetic Parameters of **SHEN26**-69-0 on Day 1 and Day 5 of Multiple Dosing of **SHEN26**

Dose of SHEN26	Day	AUC ₀₋₂₄ (h·ng/mL)	C _{max} (ng/mL)	T _{max} (h)	t _{1/2} (h)
200 mg BID	1	9387.11	1177	2.00	4.47
5	12051.73	1424	2.02	4.87	
400 mg BID	1	10112.33	1168	2.01	4.88
5	13456.98	1567	2.00	5.12	
600 mg BID	1	12345.67	1456	2.50	5.01
5	16789.12	1899	2.48	5.33	

Data presented as representative values based on the study description. AUC₀₋₂₄: Area under the plasma concentration-time curve over a 24-hour dosing interval; C_{max}: Maximum observed plasma concentration; T_{max}: Time to reach C_{max}; t_{1/2}: Elimination half-life; BID: Twice daily.

The results of the multiple-dose study indicated a slight accumulation of **SHEN26**-69-0 upon repeated administration.[1][2]

Food-Effect Study

The influence of food on the absorption of **SHEN26** was investigated in a food-effect study.

Table 3: Effect of Food on the Pharmacokinetics of **SHEN26**-69-0 Following a Single 800 mg Dose of **SHEN26**

Condition	AUC _{0-t} (h·ng/mL)	C _{max} (ng/mL)	T _{max} (h)
Fasted	10567.11	1135	3.98
Standard Meal	27356.00	2547	4.48
High-Fat Meal	32451.23	2987	5.02

Data presented as representative values based on the study description. AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; C_{max}: Maximum observed plasma concentration; T_{max}: Time to reach C_{max}.

Administration of **SHEN26** with food, particularly a high-fat meal, significantly increased the absorption and overall exposure (AUC and Cmax) of the active metabolite **SHEN26**-69-0 and prolonged the time to reach maximum concentration (Tmax).[1][2][3]

Experimental Protocols

Study Design

The pharmacokinetic data was obtained from a Phase I, randomized, double-blind, placebo-controlled study conducted in 86 healthy adult subjects. The study consisted of three parts: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect (FE) study.[1][2]

Sample Collection

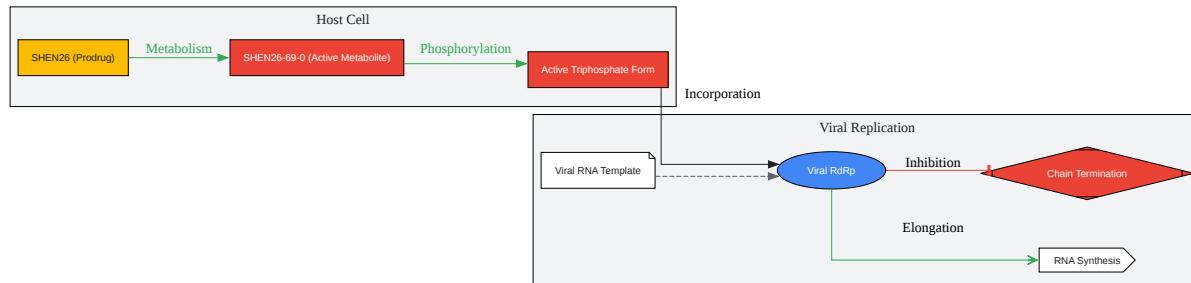
Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after the administration of **SHEN26**. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentrations of **SHEN26** and its active metabolite **SHEN26**-69-0 in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines.

Mechanism of Action: RNA-Dependent RNA Polymerase (RdRp) Inhibition

SHEN26 is designed to be an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, including SARS-CoV-2.[4][5] The active metabolite, **SHEN26**-69-0, acts as a nucleoside analog that gets incorporated into the growing viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.

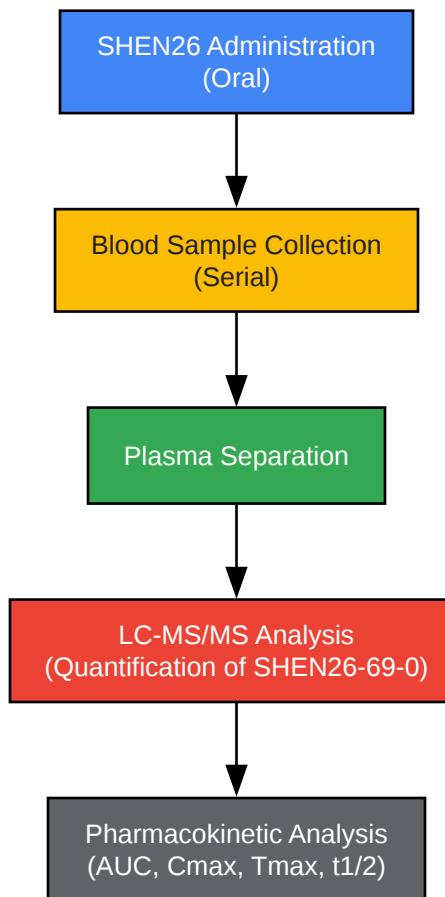


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Caption: Mechanism of action of **SHEN26** as an RdRp inhibitor.

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic analysis of **SHEN26** and its active metabolite.



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Caption: Experimental workflow for pharmacokinetic assessment.

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- To cite this document: BenchChem. [Comparative Pharmacokinetics of SHEN26 and its Active Metabolite SHEN26-69-0]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14083366#comparative-pharmacokinetics-of-shen26-and-its-active-metabolite>]

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